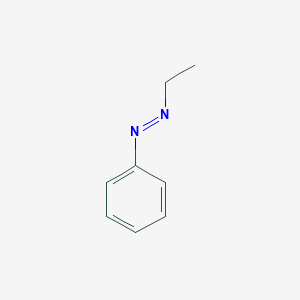
(E)-1-Ethyl-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Ethyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) with an ethyl group attached to one nitrogen and a phenyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Ethyl-2-phenyldiazene typically involves the reaction of ethylamine with nitrous acid, followed by the coupling of the resulting diazonium salt with benzene. The reaction conditions often require a controlled temperature environment to ensure the stability of the diazonium intermediate and to promote the formation of the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Ethyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, ethylphenylamine from reduction, and various substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
(E)-1-Ethyl-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of (E)-1-Ethyl-2-phenyldiazene involves its ability to participate in electron transfer reactions due to the presence of the diazene group. This group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The pathways involved often include redox reactions and the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-1-Ethyl-2-phenyldiazene include:
- (E)-1-Methyl-2-phenyldiazene
- (E)-1-Propyl-2-phenyldiazene
- (E)-1-Butyl-2-phenyldiazene
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the ethyl group and the phenyl group attached to the diazene moiety. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
89811-44-9 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
ethyl(phenyl)diazene |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
DZJLKUUYWOFNOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















